

Quantum Chemical Blueprint of Cyclopropylcarboxylic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cyclopropylcarboxylic acid

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An In-depth Analysis of the Conformational Landscape, Spectroscopic Signatures, and Reaction Pathways of a Key Pharmaceutical Building Block

This technical guide provides a comprehensive overview of the quantum chemical calculations and experimental data available for **cyclopropylcarboxylic acid**. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's structural properties, spectroscopic characteristics, and potential reaction mechanisms. By presenting a cohesive analysis of both theoretical and experimental findings, this document aims to facilitate a deeper understanding of this important chemical entity.

Molecular Structure and Conformational Analysis

Quantum chemical calculations and experimental studies have revealed that **cyclopropylcarboxylic acid** exists as a mixture of two primary conformers: a lower-energy trans form and a higher-energy cis form. The nomenclature refers to the relative orientation of the carboxylic acid's hydroxyl group and the cyclopropyl ring.

A key study utilizing microwave spectroscopy in combination with density functional theory (DFT) calculations at the B3LYP/aug-cc-pVQZ level has provided precise geometric parameters and the energy difference between these conformers^[1]. The trans conformer is the more stable of the two.

Table 1: Calculated and Experimental Geometric Parameters for the trans Conformer of Cyclopropylcarboxylic Acid

Parameter	Bond/Angle	Calculated Value (B3LYP/aug-cc-pVQZ)[1]	Experimental Value (Microwave Spectroscopy)[1]
Bond Lengths (Å)	C1-C2	1.515	1.514(2)
	C2-C3	1.515	1.514(2)
	C1-C3	1.515	1.514(2)
	C1-C(O)	1.490	1.491(3)
	C=O	1.210	1.209(3)
	C-OH	1.365	1.366(3)
	O-H	0.969	0.970(5)
Bond Angles (°)	∠C2-C1-C3	60.0	60.0 (fixed)
	∠C2-C1-C(O)	118.5	118.4(2)
	∠C1-C(O)=O	124.5	124.6(3)
	∠C1-C(O)-OH	112.5	112.4(3)
	∠C(O)-O-H	106.5	106.4(5)

The energy difference between the trans and cis conformers has been computationally determined to be 373.1 cm⁻¹ (approximately 4.46 kJ/mol)[1]. This indicates that while the trans conformer is dominant, the cis form is also present at room temperature, with a calculated relative abundance of 15-17%[1].

Spectroscopic Properties

The vibrational and nuclear magnetic resonance spectra of **cyclopropylcarboxylic acid** provide characteristic fingerprints for its identification and structural elucidation.

Vibrational Spectroscopy

The infrared (IR) spectrum of **cyclopropylcarboxylic acid** is dominated by the characteristic absorptions of the carboxylic acid functional group and the cyclopropyl ring. Experimental FTIR data is available from the NIST Chemistry WebBook[2][3].

Table 2: Key Experimental and Theoretical Vibrational Frequencies for **Cyclopropylcarboxylic Acid**

Vibrational Mode	Experimental Frequency (cm ⁻¹)[2][3]	General Theoretical Range (cm ⁻¹)
O-H stretch (broad)	~3000	3500-2500
C-H stretch (ring)	~3080, ~3010	3100-3000
C=O stretch	~1705	1760-1690
CH ₂ scissoring (ring)	~1460	1480-1440
O-H bend	~1420	1440-1395
C-O stretch	~1230	1320-1210
Ring breathing	~1050	Not well-defined
O-H out-of-plane bend	~940	950-910

The broadness of the O-H stretching band is indicative of strong intermolecular hydrogen bonding, which is typical for carboxylic acids in the condensed phase, often existing as dimers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **cyclopropylcarboxylic acid** provide detailed information about the electronic environment of the different nuclei in the molecule.

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for **Cyclopropylcarboxylic Acid**

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
¹ H NMR			
-COOH	~12.0	singlet (broad)	-
CH (α to COOH)	~1.5	multiplet	-
CH ₂ (ring, cis to COOH)	~0.9	multiplet	-
CH ₂ (ring, trans to COOH)	~0.7	multiplet	-
¹³ C NMR			
C=O	~180	-	-
CH (α to COOH)	~14	-	-
CH ₂ (ring)	~9	-	-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Thermochemical Properties

The thermochemical properties of **cyclopropylcarboxylic acid** are crucial for understanding its stability and reactivity.

Table 4: Experimental Thermochemical Data for **Cyclopropylcarboxylic Acid**

Property	Value	Units	Reference
Enthalpy of Combustion (liquid)	-2035	kJ/mol	[4]
Enthalpy of Formation (liquid)	-396	kJ/mol	[4]
Boiling Point	182-184	°C	[5]
Melting Point	14-17	°C	[5]

Experimental Protocols

Synthesis of Cyclopropylcarboxylic Acid

A common laboratory synthesis involves the hydrolysis of cyclopropyl cyanide. A detailed procedure is available in Organic Syntheses[6]. The general steps are:

- Reaction of γ -chlorobutyronitrile with a strong base (e.g., sodium hydroxide) to induce cyclization to form cyclopropyl cyanide.
- Hydrolysis of the resulting cyclopropyl cyanide under acidic or basic conditions to yield **cyclopropylcarboxylic acid**.
- Purification of the product by distillation.

NMR Spectroscopy

A general protocol for obtaining the NMR spectrum of **cyclopropylcarboxylic acid** involves:

- Dissolving a small amount of the sample in a deuterated solvent (e.g., CDCl_3).
- Transferring the solution to an NMR tube.
- Acquiring the ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
- Referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

A typical procedure for acquiring the FTIR spectrum is as follows:

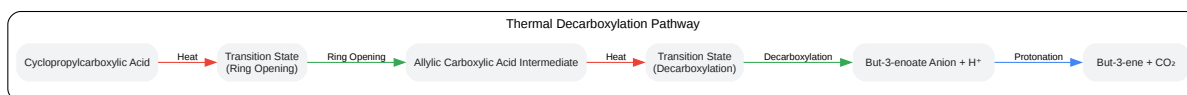
- For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
- A background spectrum of the empty sample holder or ATR crystal is recorded first.
- The sample spectrum is then recorded and ratioed against the background to obtain the absorbance spectrum.

Reaction Pathways and Mechanisms

Quantum chemical calculations are instrumental in elucidating potential reaction mechanisms for **cyclopropylcarboxylic acid**. One area of interest is its thermal decomposition, particularly decarboxylation.

Proposed Mechanism for Thermal Decarboxylation

While a detailed computational study specifically on the thermal decarboxylation of **cyclopropylcarboxylic acid** is not readily available in the searched literature, studies on related α -(carbonyl)cyclopropane carboxylic acids suggest a mechanism involving an initial ring-opening[7][8]. This can be extrapolated to a plausible pathway for **cyclopropylcarboxylic acid** itself under certain conditions.



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